(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic compound that belongs to the class of proline derivatives It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves multiple steps. One common approach starts with the protection of the proline amino group using the Fmoc group. This is followed by the introduction of the 3,4-dichlorobenzyloxy substituent through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, bases, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often employing automated systems and advanced purification techniques such as chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized proline derivatives, while substitution reactions can produce a variety of substituted proline compounds.
Scientific Research Applications
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Research into its potential therapeutic applications, such as in the development of new drugs and treatments, is ongoing.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, allowing selective reactions to occur at other sites on the molecule. The 3,4-dichlorobenzyloxy substituent can interact with various biological pathways, potentially influencing enzyme activity and protein function.
Comparison with Similar Compounds
Similar Compounds
- (4R)-1-Fmoc-4-(3,4-dichlorophenyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzyl)-L-proline
- (4R)-1-Fmoc-4-(3,4-dichlorobenzoyl)-L-proline
Uniqueness
(4R)-1-Fmoc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of the 3,4-dichlorobenzyloxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H23Cl2NO5 |
---|---|
Molecular Weight |
512.4 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C27H23Cl2NO5/c28-23-10-9-16(11-24(23)29)14-34-17-12-25(26(31)32)30(13-17)27(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,17,22,25H,12-15H2,(H,31,32) |
InChI Key |
RCPLTLVBEBYXJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.